molecular formula C7H12ClNO2 B2861153 4-Aminocyclohexene-1-carboxylic acid;hydrochloride CAS No. 2503209-01-4

4-Aminocyclohexene-1-carboxylic acid;hydrochloride

Cat. No.: B2861153
CAS No.: 2503209-01-4
M. Wt: 177.63
InChI Key: IMQFYJPLCLCEFT-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

The mode of action of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride is not explicitly stated in the available literature. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially acting as a substrate, inhibitor, or modulator. The exact nature of these interactions and the resulting changes would depend on the specific target .

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly outlined in the current literature. Given its structure, it could potentially be involved in amino acid metabolism or other pathways where amino acids play a key role. The downstream effects of these interactions would depend on the specific pathway and the role of the target within that pathway .

Pharmacokinetics

As a small, polar molecule, it is likely to be soluble in water , which could influence its absorption and distribution. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, its solubility and stability could be affected by the pH of its environment . Additionally, its interactions with its targets could be influenced by the presence of other molecules that compete for the same binding sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride typically involves the reduction of 4-nitrocyclohexene-1-carboxylic acid followed by acidification to obtain the hydrochloride salt. The reduction can be achieved using hydrogenation over a palladium catalyst or by employing reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic hydrogenation due to its efficiency and scalability. The process involves dissolving 4-nitrocyclohexene-1-carboxylic acid in a suitable solvent, such as ethanol, and then subjecting it to hydrogen gas in the presence of a palladium on carbon catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclohexene-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminocyclohexene-1-carboxylic acid;hydrochloride is utilized in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: Used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Aminocyclohexane-1-carboxylic acid;hydrochloride: A saturated analog with similar functional groups but differing in the degree of saturation.

    trans-4-Aminocyclohexanecarboxylic acid;hydrochloride: Another analog with a different stereochemistry.

Uniqueness

4-Aminocyclohexene-1-carboxylic acid;hydrochloride is unique due to its unsaturated cyclohexene ring, which imparts different chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-aminocyclohexene-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1,6H,2-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQFYJPLCLCEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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